Shoreic acid

Overview

Description

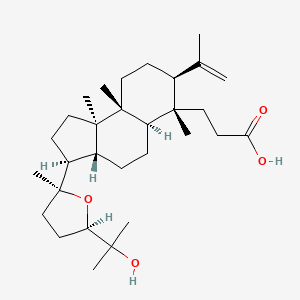

Shoreic acid is a dammarane type triterpene . It is isolated from the dichloromethane extract of leaves of Cabralea canjerana .

Molecular Structure Analysis

Shoreic acid has a molecular formula of C30H50O4 . It contains a total of 87 bonds, including 37 non-H bonds, 2 multiple bonds, 6 rotatable bonds, 2 double bonds, 2 five-membered rings, 2 six-membered rings, 1 nine-membered ring, 1 ten-membered ring, 1 aliphatic carboxylic acid, and 2 hydroxyl groups .Physical And Chemical Properties Analysis

Shoreic acid is a powder with a molecular weight of 474.7 g/mol . It has a density of 1.0±0.1 g/cm3, a boiling point of 568.3±45.0 °C at 760 mmHg, and a flash point of 174.3±22.2 °C . It has 4 H bond acceptors, 2 H bond donors, 6 freely rotating bonds, and a polar surface area of 67 Å2 .Scientific Research Applications

Antimycobacterial Activity

Shoreic acid has been identified as a compound with potential antimycobacterial activity. In a study, it was isolated from the dichloromethane extract of leaves of Cabralea canjerana, a plant species found in the Brazilian Atlantic forest . The study used High Speed Countercurrent Chromatography (HSCCC) to isolate shoreic acid, which showed activity against Mycobacterium tuberculosis . This suggests that shoreic acid could be further studied as a potential treatment for tuberculosis.

Natural Product Research

Shoreic acid is a dammarane type triterpene , a class of compounds that are often studied in natural product research due to their diverse biological activities. The isolation and characterization of shoreic acid contribute to the understanding of the chemical diversity of natural products and can lead to the discovery of new bioactive compounds.

Phytochemical Techniques

The isolation of shoreic acid from plant extracts demonstrates the use of phytochemical techniques such as High Speed Countercurrent Chromatography (HSCCC) . These techniques are essential tools in natural product research, allowing for the separation and purification of bioactive compounds from complex mixtures.

properties

IUPAC Name |

3-[(3S,3aR,5aR,6S,7S,9aR,9bR)-3-[(2S,5R)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-6,9a,9b-trimethyl-7-prop-1-en-2-yl-1,2,3,3a,4,5,5a,7,8,9-decahydrocyclopenta[a]naphthalen-6-yl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H50O4/c1-19(2)20-11-17-29(7)23(27(20,5)15-14-25(31)32)10-9-21-22(12-16-28(21,29)6)30(8)18-13-24(34-30)26(3,4)33/h20-24,33H,1,9-18H2,2-8H3,(H,31,32)/t20-,21+,22-,23+,24+,27-,28+,29+,30-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKBGKWZSOPPDSD-INPVNEGFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C1CCC2(C(C1(C)CCC(=O)O)CCC3C2(CCC3C4(CCC(O4)C(C)(C)O)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=C)[C@@H]1CC[C@@]2([C@@H]([C@@]1(C)CCC(=O)O)CC[C@H]3[C@]2(CC[C@@H]3[C@@]4(CC[C@@H](O4)C(C)(C)O)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H50O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701317938 | |

| Record name | Shoreic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701317938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

474.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Shoreic acid | |

CAS RN |

21671-00-1 | |

| Record name | Shoreic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21671-00-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Shoreic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701317938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is shoreic acid and where is it found?

A1: Shoreic acid is a dammarane-type triterpenoid primarily found in plants belonging to the Meliaceae family, such as Cabralea canjerana [, ] and Aglaia rubiginosa []. It has also been isolated from the liverwort species Blepharidophyllum densifolium [].

Q2: What are the reported biological activities of shoreic acid?

A2: Research indicates that shoreic acid possesses notable biological activities, including:

- Antimycobacterial activity: It exhibits activity against Mycobacterium tuberculosis [].

- Antiviral activity: Studies have shown in vitro antiviral activity against Herpes simplex virus types I and II [].

- Antibacterial and antifungal activity: Shoreic acid demonstrates activity against several bacterial strains, including E. coli, P. aeruginosa, S. aureus, and B. subtilis, as well as antifungal activity against C. albicans and T. mentagropytes [].

Q3: Can you provide the molecular formula and weight of shoreic acid?

A3: The molecular formula of shoreic acid is C30H48O4, and its molecular weight is 472.69 g/mol [, ].

Q4: What is known about the structure of shoreic acid?

A4: Shoreic acid is a dammarane triterpene. Its structure includes a 20S,24S-epoxy-25-hydroxy-3,4-secodammar-4(28)-en-3-oic acid skeleton [, ]. The complete 1H and 13C NMR spectral assignments for shoreic acid have been reported, providing detailed structural information [, ].

Q5: Are there any studies on the structure-activity relationship (SAR) of shoreic acid?

A5: A study investigating the roots of Aglaia odorata explored the synergistic effect of eichlerianic acid (a shoreic acid epimer) and shoreic acid. Interestingly, while shoreic acid alone showed no cytotoxicity, a synergistic effect was observed when combined with eichlerianic acid in specific molar ratios []. This suggests that the stereochemistry at specific positions within the dammarane skeleton might be crucial for its cytotoxic activity.

Q6: What methods have been used to isolate shoreic acid from natural sources?

A6: Several methods have been employed for the isolation of shoreic acid, including:

- High-speed countercurrent chromatography (HSCCC): This technique has been successfully used for the preparative isolation of shoreic acid from Cabralea canjerana leaves [].

- Conventional column chromatography: This method, often coupled with various spectroscopic techniques for structural elucidation, has been utilized to isolate shoreic acid from different plant species [, , , , , ].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[N2-(N6-t-Boc-6-aminocaproyl)-N6-(6-biotinamidocaproy)-L -lysinylamido]ethyl Methanethiosulfonate](/img/no-structure.png)

![[(1S,2S,5S,8R,9S,10S,11R,12R,15R,18R)-9,10,15,18-Tetrahydroxy-12-methyl-6-methylidene-7-oxo-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadecan-12-yl]methyl acetate](/img/structure/B1151499.png)